6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a nitro-substituted heterocyclic compound featuring a fused pyridine-dioxane ring system. Its synthesis typically involves Smiles rearrangement, as demonstrated in studies where 2-nitro-3-oxiranylmethoxypyridine serves as a precursor . The nitro group at position 6 imparts distinct electronic and steric properties, making it a valuable intermediate for further functionalization in pharmaceutical and materials chemistry.
Properties
CAS No. |
129421-35-8 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2 |
InChI Key |
AWDGLWBYZZVNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Starting Materials and Precursors
The synthesis generally begins with commercially available or readily synthesized heterocyclic precursors such as 2-nitro-3-oxiranylmethoxypyridine, which provides the pyridine core with an oxirane (epoxide) functionality suitable for subsequent rearrangements and functionalizations. The presence of the nitro group in the precursor facilitates regioselective substitution at the desired position during the synthesis.
Smiles Rearrangement:
The predominant method involves a Smiles rearrangement, a nucleophilic aromatic substitution process that enables the migration of substituents within the molecule. This reaction typically occurs under basic conditions, such as using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as the solvent, at elevated temperatures (around 80–120°C). This rearrangement allows the formation of the fused heterocyclic system while positioning the nitro group at the 6-position of the pyridine ring.Nitration Step:
Post-rearrangement, nitration is performed to introduce the nitro group at the specified position. Nitration conditions involve strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid, carefully controlled to prevent over-nitration or degradation of the heterocycle.Cyclization and Purification:
The final steps involve cyclization reactions to form the fused ring system, followed by purification techniques such as recrystallization or chromatography to isolate the pure compound.
c. Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Rearrangement | Potassium carbonate (K₂CO₃) | DMF | 80–120°C | 12–24 hours | Promotes Smiles rearrangement |
| Nitration | HNO₃ / H₂SO₄ | - | 0–25°C | 2–4 hours | Controlled addition to prevent over-nitration |
| Cyclization | Appropriate heterocyclic precursors | Variable | Elevated | Varies | Ensures fused ring formation |
Mechanistic Aspects and Functionalization
The synthesis hinges on the nucleophilic aromatic substitution facilitated by the Smiles rearrangement, which is sensitive to reaction conditions such as temperature, solvent polarity, and base strength. The nitro group’s placement at the 6-position is achieved through regioselective nitration, which is influenced by the electronic nature of the heterocyclic system and the directing effects of existing substituents.
Data and Structural Verification
Characterization of the synthesized compound involves multiple analytical techniques:
NMR Spectroscopy:
Proton ($$^{1}H$$) and carbon ($$^{13}C$$) NMR to confirm the chemical environment and substitution pattern.Mass Spectrometry:
HRMS or ESI-MS to verify molecular weight and purity.X-ray Crystallography:
To definitively establish the fused ring structure and nitro group position.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Smiles Rearrangement | 2-nitro-3-oxiranylmethoxypyridine | Rearrangement | K₂CO₃/DMF, 80–120°C | Moderate to high | Versatile for substitution at various positions |
| Nitration | Aromatic precursor | Electrophilic substitution | HNO₃/H₂SO₄, 0–25°C | Variable | Precise control needed to avoid over-nitration |
| Cyclization | Nitrated intermediate | Ring closure | Heat, suitable solvent | Dependent on conditions | Critical for fused heterocycle formation |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 8 serves as a directing group and leaving group in substitution reactions.
| Reaction Conditions | Reagents | Products/Outcome | Yield | Source |
|---|---|---|---|---|
| Alkoxyde-mediated displacement | KOtBu in DMF, 80°C | 8-Alkoxy derivatives | 65–72% | |
| Amine substitution | Piperidine, THF, reflux | 8-Amino derivatives | 58% |
Mechanistic Notes :
-
The nitro group activates the pyridine ring for nucleophilic attack at the adjacent position (C7) due to resonance and inductive effects.
-
Steric hindrance from the fused dioxane ring limits reactivity at C2 and C3 .
Reduction of Nitro Group
Selective reduction to an amine enables further functionalization:
| Method | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | RT, 12h | 8-Amino-dioxinopyridine | 85% | |
| Chemical reduction | Fe, HCl(aq), EtOH | Reflux, 6h | 8-Amino-dioxinopyridine | 78% |
Applications :
-
The resulting amine participates in reductive amination (e.g., with aldehydes like pyridine-7-carbaldehyde ) to form secondary amines for pharmaceutical intermediates .
Cyclization Reactions
The dioxane ring undergoes ring-opening/ring-closing cascades under acidic or oxidative conditions:
Key Observation :
Cross-Coupling Reactions
The nitro group can be replaced via metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, B₂pin₂, K₂CO₃ | 100°C, DMF, 12h | 8-Borylated derivatives | 62% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C | 8-Aryl/heteroaryl amines | 55–68% |
Limitation :
-
Harsh conditions (>100°C) risk decomposition of the dioxane moiety.
Biological Activity
While not a direct reaction, nitro group reduction correlates with cytotoxicity:
| Bioassay | Reduced Derivative | IC₅₀ (Cancer Cell Lines) | Mechanism | Source |
|---|---|---|---|---|
| MTT assay (HepG2, MCF-7) | 8-Amino-dioxinopyridine | 3.2–5.8 μM | Apoptosis induction |
Structure-Activity Relationship :
-
The nitro group’s electron-withdrawing nature enhances cellular uptake.
Thermal Stability
Decomposition pathways under heating:
| Temperature Range | Observation | Implications | Source |
|---|---|---|---|
| 80–85°C | Melting without decomposition | Safe for synthetic applications | |
| >150°C | Exothermic decomposition | Avoid in large-scale reactions |
Scientific Research Applications
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Structural Analogues
Base Structure: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Substituents: Methoxy, dimethylaminomethylphenyl, and benzodioxin groups .
- Key Properties : Larger aromatic system (benzodioxin fused to pyridine) enhances π-π interactions.
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Molecular Formula : C₇H₆N₂O₄ (calculated)
- Molecular Weight : 182.14 g/mol (calculated)
- Substituents : Nitro group at position 5.
- Key Properties : Electron-withdrawing nitro group increases reactivity toward nucleophilic substitution and reduces basicity compared to the parent structure.
Table 1: Structural and Physicochemical Comparison
Smiles Rearrangement and Product Distribution
The synthesis of 2-substituted derivatives of the parent structure via Smiles rearrangement is highly sensitive to reaction conditions. For example, variations in temperature or solvent polarity alter the product distribution between intermediates (e.g., spirocyclic oxazolidinones) and final dioxino-pyridine derivatives . The nitro group in this compound likely accelerates ring closure due to its electron-withdrawing nature, contrasting with non-nitro analogues that may require harsher conditions.
Enantiomeric Control
Enantioselective synthesis of related compounds (e.g., 2- or 3-substituted derivatives) employs chiral catalysts or capillary electrophoresis for purity control . The nitro group’s steric bulk may complicate enantioselective synthesis compared to smaller substituents like methoxy or methyl groups.
Biological Activity
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 129421-35-8) is a nitrogen-containing bicyclic heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique bicyclic structure characterized by a dioxin ring fused to a pyridine moiety. Its chemical formula is , and it exhibits significant structural diversity that may contribute to its biological activity.
Antibacterial Properties
Research indicates that compounds similar to this compound possess notable antibacterial activity. A patent describes the use of nitrogen-containing bicyclic heterocycles in treating bacterial infections in mammals, suggesting that this compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of this compound. For example, fused dioxino derivatives have shown antiproliferative activity against various cancer cell lines. One study reported that compounds with structural similarities to this compound displayed inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, which is crucial in tumorigenesis .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cancer progression.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related diseases .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant antiviral activity against viral hemagglutinin. These compounds were assessed for their ability to inhibit viral binding and showed promising results in vitro .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the dioxin and pyridine rings can significantly influence the biological activity of these compounds. For example:
Q & A
Q. What are the optimized synthetic routes for 6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?
Methodological Answer: Key steps involve constructing the dioxino-pyridine core followed by regioselective nitration. For example:
- Core Formation : Use Suzuki-Miyaura coupling to attach aryl groups to pyridine precursors (e.g., boronic acid derivatives, as in , Scheme 3).
- Nitration : Introduce the nitro group at the 6-position using HNO₃/H₂SO₄ under controlled conditions (analogous to methods in for thiazolo[4,5-b]pyridines).
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane, as in ) ensures high purity.
Q. How can the purity and structural integrity of the compound be verified?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Compare peaks to reference data (e.g., δ ~2.34 ppm for CH₃ groups in dihydropyridines, as in ).
- IR : Identify functional groups (e.g., nitro group at ~1536 cm⁻¹, amide C=O at ~1665 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (e.g., HRESIMS in ).
- Chromatography : HPLC with UV detection to assess purity (>98%, as in ).
Q. What solvent systems are suitable for recrystallizing this compound?
Methodological Answer:
- Polar Solvents : Use methanol/water or ethanol/water mixtures for nitro-containing heterocycles (similar to methods in for dihydropyridines).
- Non-Polar Mixtures : Benzene/methylene chloride (as in ) for solubility tuning.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functionalization of the dioxino-pyridine core?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro groups at the 6-position (as in the target compound) enhance electrophilicity for nucleophilic substitution (e.g., amidation in ).
- Bioisosteric Replacements : Replace the dioxane ring with thieno or thiazolo moieties (e.g., ) to modulate bioavailability.
- Data-Driven Design : Use Ki values (e.g., rA1A adenosine receptor binding in ) to prioritize modifications.
Q. How to resolve contradictions in reported spectroscopic data for nitro-dioxino-pyridines?
Methodological Answer:
- Cross-Validation : Compare NMR shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆, as in ).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and reconcile experimental discrepancies.
- Collaborative Studies : Reproduce synthetic protocols (e.g., ’s argon-protected reactions) to isolate variables.
Q. What strategies improve thermal stability during high-temperature reactions?
Methodological Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines, as in ).
- Catalytic Systems : Use Pd(PPh₃)₄ () or B(C₆F₅)₃ () to lower reaction temperatures.
- Stability Screening : TGA/DSC analysis (referenced in ) identifies decomposition thresholds.
Q. How to evaluate biological activity in nitro-dioxino-pyridine derivatives?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Fluorogenic HDAC assays (e.g., ).
- Receptor Binding : Radioligand displacement (e.g., [³H]DPCPX in ).
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like adenosine receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
